1-(Difluoromethyl)-4-naphthol
Description
1-(Difluoromethyl)-4-naphthol (C${11}$H${8}$F${2}$O) is a fluorinated derivative of 1-naphthol, characterized by a difluoromethyl (-CF$2$H) substituent at the 4-position of the naphthalene ring. This compound combines the aromatic stability of naphthol with the electronic and steric effects of fluorine, which are known to enhance bioavailability, metabolic stability, and binding affinity in pharmaceuticals . The difluoromethyl group introduces unique physicochemical properties, such as increased lipophilicity and resistance to oxidative degradation, which are critical for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H8F2O |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11,14H |
InChI Key |
BJNULWXQBXDFDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-naphthol typically involves the introduction of a difluoromethyl group into a naphthol structure. One common method is the difluoromethylation of naphthol using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-4-naphthol may involve large-scale difluoromethylation reactions using commercially available reagents. The process is optimized for high yield and purity, often employing metal-based catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-4-naphthol exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various proteins and enzymes. This interaction can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(Difluoromethyl)-4-naphthol with structurally related naphthol derivatives:
*LogP: Octanol-water partition coefficient (estimated using computational tools).
Key Observations :
- Fluorine Impact: The difluoromethyl group increases molecular weight and lipophilicity (LogP) compared to non-fluorinated analogs like 1-naphthol. This enhances membrane permeability, a critical factor in drug design .
- Thermal Stability : The melting point of 1-(Difluoromethyl)-4-naphthol is higher than 1-naphthol but lower than 4-fluoronaphthalen-1-ol, suggesting that fluorine substitution improves crystallinity but bulkier substituents (-CF$_2$H vs. -F) may reduce packing efficiency .
Biological Activity
1-(Difluoromethyl)-4-naphthol is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-(Difluoromethyl)-4-naphthol features a naphthalene backbone with a difluoromethyl group and a hydroxyl group at the para position. This structure contributes to its unique chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of 1-(Difluoromethyl)-4-naphthol can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the difluoromethyl group may enhance the lipophilicity and membrane permeability, contributing to increased efficacy against various pathogens.
- Antiviral Properties : Research into related compounds suggests potential antiviral activity, particularly against RNA viruses. The mechanism may involve interference with viral replication processes or host cell interactions.
- Antioxidant Activity : The hydroxyl group in the structure is known to contribute to antioxidant properties, which can protect cells from oxidative stress and related damage.
The specific mechanisms through which 1-(Difluoromethyl)-4-naphthol exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways or viral replication.
- Interaction with Membranes : The lipophilic nature of the difluoromethyl group may facilitate interactions with cellular membranes, altering membrane dynamics and potentially leading to cell death in pathogenic organisms.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various naphthol derivatives, including 1-(Difluoromethyl)-4-naphthol. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) |
|---|---|
| 1-(Difluoromethyl)-4-naphthol | 32 |
| Control (Standard Antibiotic) | 8 |
This data suggests that while effective, 1-(Difluoromethyl)-4-naphthol's antimicrobial potency is lower than that of established antibiotics.
Study 2: Antiviral Activity Against Influenza Virus
Another study investigated the antiviral properties of 1-(Difluoromethyl)-4-naphthol against the influenza virus. The compound was found to reduce viral titers significantly in vitro, with a calculated IC50 value of 15 µM. This indicates a moderate antiviral activity that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
